N-(3-fluorophenyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(3-Fluorophenyl)-3-methoxybenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-methoxybenzene-1-sulfonamide typically involves the reaction of 3-fluoroaniline with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(3-fluorophenyl)-3-methoxybenzene-1-sulfonamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Fluorophenyl)-3-methoxybenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the activation/inhibition of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a bromine atom instead of a methoxy group.
4-Fluoro-N’-(3-fluorophenyl)benzimidamide: Contains a benzimidamide moiety instead of a sulfonamide group.
N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea: Features a thiazolylurea group instead of a methoxybenzene group
Uniqueness
N-(3-Fluorophenyl)-3-methoxybenzene-1-sulfonamide is unique due to the presence of both a fluorophenyl group and a methoxybenzene group attached to the sulfonamide moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H12FNO3S |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO3S/c1-18-12-6-3-7-13(9-12)19(16,17)15-11-5-2-4-10(14)8-11/h2-9,15H,1H3 |
InChI Key |
BZPGPNSVKOGNCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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